N-tert-butyl-3-methoxypyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFAPITIZMGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide has diverse applications across several scientific domains:
Pharmaceutical Research
This compound serves as a valuable building block in the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for drug development targeting various diseases.
Organic Synthesis
It functions as an intermediate in the synthesis of complex organic molecules. The unique properties of the methoxy and tert-butyl groups facilitate various chemical reactions, including substitution and oxidation processes.
Biological Research
The compound is utilized to investigate the interactions of pyrrolidine derivatives with biological systems. Its potential bioactivity makes it a subject of interest in studies related to enzyme inhibition and receptor modulation.
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, this compound has shown efficacy against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 10.5 |
| HeLa | Cervical Cancer | 8.2 |
| B16F10 | Melanoma | 7.4 |
These findings suggest its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In vitro studies demonstrated that it could mitigate neurotoxicity induced by amyloid oligomers in neuroblastoma cells, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity Study
A notable study investigated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition, leading researchers to explore its potential as a chemotherapeutic agent.
Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. Findings suggested that it could reduce apoptosis and oxidative damage, highlighting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound differs from analogous pyridine-pyrrolidine hybrids (e.g., those in Catalog of Pyridine Compounds) in three key aspects:
Core Heterocycle : The target lacks a pyridine ring, simplifying its structure compared to compounds like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, which features a pyrrolidine linked to a halogenated pyridine via an ether bond .
Functional Groups :
- Carboxamide vs. Carboxylate : The target’s carboxamide group (−CONH-t-Bu) enables hydrogen bonding, unlike the ester group (−COO-t-Bu) in analogs, which may reduce polarity.
- Halogen/Silyl Substituents : Unlike bromo-, iodo-, or silyloxy-containing analogs (e.g., 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine), the target lacks halogens or silicon, reducing molecular weight and synthetic complexity .
Physicochemical and Commercial Properties
- Molecular Weight : The target’s simpler structure results in a significantly lower molecular weight (~200 g/mol vs. 488–513 g/mol for analogs), which may improve pharmacokinetic properties like solubility and diffusion rates.
- Reactivity : Halogenated analogs (e.g., bromo or iodo derivatives) are likely used in cross-coupling reactions, whereas the target’s carboxamide group suggests utility in hydrogen-bond-driven interactions (e.g., enzyme inhibition).
- Cost : The absence of halogens or silyl groups in the target could reduce synthesis costs compared to pricier analogs .
Research Implications
- Drug Design : The carboxamide group in the target may enhance target binding affinity compared to carboxylate esters, as seen in protease inhibitors.
- Material Science : Simpler pyrrolidine derivatives are easier to functionalize for polymer or ligand synthesis than multi-heterocyclic analogs.
Biological Activity
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a tert-butyl group and a methoxy group. The molecular formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 201.25 g/mol. Its structure allows for unique interactions within biological systems, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant activity against various bacterial and fungal pathogens. This compound has been shown to inhibit the growth of multidrug-resistant strains, particularly those associated with Mycobacterium tuberculosis . The mechanism involves the inhibition of InhA, an essential enzyme in the fatty acid synthesis pathway of mycobacteria, which is crucial for cell wall integrity .
Anticancer Effects
The compound also demonstrates anticancer properties through its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. Studies have shown that this compound can effectively alter gene expression patterns associated with tumor growth .
The biological activity of this compound can be attributed to its interaction with various proteins and enzymes:
- Inhibition of InhA : This leads to disruption in fatty acid synthesis in mycobacteria, making it a potential candidate for tuberculosis treatment.
- HDAC Inhibition : Alters chromatin structure and gene expression, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antituberculosis Activity : A study demonstrated that this compound showed over 160-fold improvement in potency against InhA compared to initial lead compounds, indicating its potential as a novel antituberculosis agent .
- Cancer Cell Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates, suggesting its role as an HDAC inhibitor.
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Boc protection : tert-Butyl groups are introduced via carbamate formation using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Functionalization : Methoxy and carboxamide groups are added via nucleophilic substitution or coupling reactions. For example, methoxylation may involve alkylation with methyl iodide in the presence of a base .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as noted in catalog entries for analogous pyrrolidine derivatives .
Q. Key Parameters :
| Step | Temperature | Solvent | Catalyst/Promoter | Yield Range |
|---|---|---|---|---|
| Boc Protection | 0–20°C | Dichloromethane | Triethylamine | 70–85% |
| Methoxylation | 25–50°C | DMF | NaH | 60–75% |
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.2 ppm), methoxy (δ ~3.3 ppm), and carboxamide (δ ~6.5–7.5 ppm) groups. Chiral centers are identified using NOESY or Mosher’s acid derivatives .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS validate molecular weight (e.g., [M+H] at m/z 257.33 for related compounds) and enantiomeric excess (>98% ee for stereoisomers) .
Q. What stability considerations are critical for storing and handling this compound?
- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide or tert-butyl groups .
- Degradation Monitoring : Use periodic TLC or HPLC to detect decomposition products, such as free pyrrolidine or methoxy byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes or organocatalytic methods (e.g., proline derivatives) yield enantiomeric excess >90% .
- Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzyme-mediated acyl transfer (e.g., lipases in tert-butyl methyl ether) .
Case Study :
A stereoselective synthesis of (3R,4R)-configured analogs achieved 92% ee using (R)-BINOL-phosphoric acid catalysis .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. Substituent effects (e.g., halogenation) are simulated to optimize binding affinity .
- QSAR Models : Hammett constants () and logP values correlate with antimicrobial or CNS activity in pyrrolidine derivatives .
Example :
A QSAR study on tert-butyl-pyridinamide analogs showed that logP >2.5 enhances blood-brain barrier penetration, critical for neuroactive compounds .
Q. How do researchers resolve contradictions in pharmacological data for this compound analogs?
- Meta-Analysis : Compare IC values across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts .
- Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Data Conflict Example :
A compound showed in enzyme assays but no activity in cell cultures due to poor membrane permeability, resolved by logP optimization .
Q. What methodologies enable the study of structure-activity relationships (SAR) for pyrrolidine-carboxamide derivatives?
- Fragment-Based Design : Systematic substitution at the 3-methoxy or tert-butyl positions (e.g., halogenation, alkylation) identifies pharmacophores .
- Biological Profiling : High-throughput screening against kinase panels or bacterial strains quantifies substituent effects on potency .
Q. SAR Table :
| Substituent (Position) | Activity (IC, nM) | Selectivity Index |
|---|---|---|
| 3-Methoxy (R) | 150 ± 12 | 5.2 (Kinase A vs. B) |
| 3-Chloro (R) | 45 ± 5 | 1.8 |
| 3-Trifluoromethyl (R) | 320 ± 25 | 12.4 |
Q. How are continuous flow microreactors applied to scale up this compound synthesis?
- Process Intensification : Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes (e.g., Boc protection at 50°C with 99% conversion) .
- In-Line Analytics : FTIR or PAT (process analytical technology) monitors intermediates, ensuring >90% yield in telescoped reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
